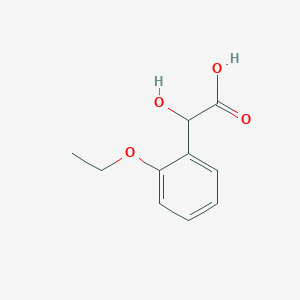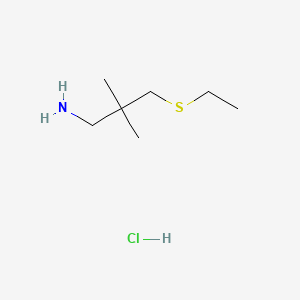
3-(Ethylsulfanyl)-2,2-dimethylpropan-1-aminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Ethylsulfanyl)-2,2-dimethylpropan-1-aminehydrochloride is an organic compound that features an ethylsulfanyl group attached to a dimethylpropan-1-amine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylsulfanyl)-2,2-dimethylpropan-1-aminehydrochloride typically involves the reaction of 2,2-dimethylpropan-1-amine with an ethylsulfanyl reagent under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Ethylsulfanyl)-2,2-dimethylpropan-1-aminehydrochloride can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted amines.
Wissenschaftliche Forschungsanwendungen
3-(Ethylsulfanyl)-2,2-dimethylpropan-1-aminehydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(Ethylsulfanyl)-2,2-dimethylpropan-1-aminehydrochloride involves its interaction with specific molecular targets. The ethylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The amine group can form hydrogen bonds with various biomolecules, affecting their function. These interactions can modulate biochemical pathways and lead to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Methylsulfanyl)-2,2-dimethylpropan-1-aminehydrochloride
- 3-(Propylsulfanyl)-2,2-dimethylpropan-1-aminehydrochloride
- 3-(Butylsulfanyl)-2,2-dimethylpropan-1-aminehydrochloride
Uniqueness
3-(Ethylsulfanyl)-2,2-dimethylpropan-1-aminehydrochloride is unique due to the specific length and structure of its ethylsulfanyl group. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from similar compounds with different alkyl chain lengths.
Eigenschaften
Molekularformel |
C7H18ClNS |
|---|---|
Molekulargewicht |
183.74 g/mol |
IUPAC-Name |
3-ethylsulfanyl-2,2-dimethylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H17NS.ClH/c1-4-9-6-7(2,3)5-8;/h4-6,8H2,1-3H3;1H |
InChI-Schlüssel |
OGDYSIOITHDFKL-UHFFFAOYSA-N |
Kanonische SMILES |
CCSCC(C)(C)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


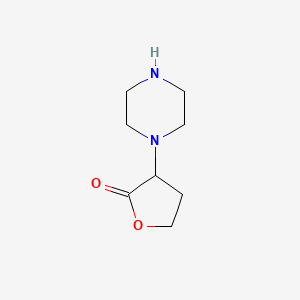
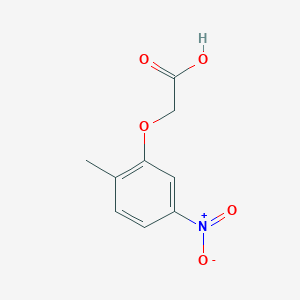
amine](/img/structure/B13523951.png)
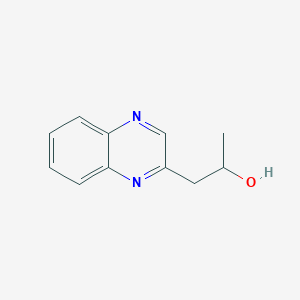
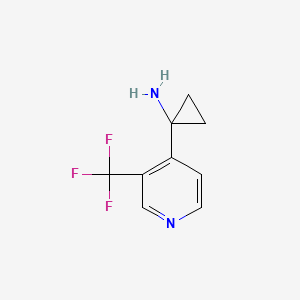
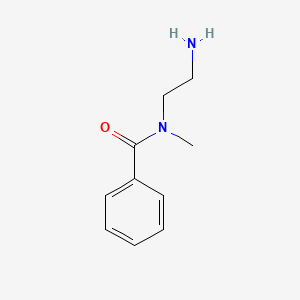

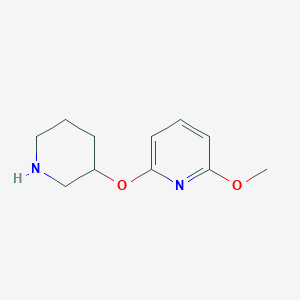
![Bis[(1,2-oxazol-5-yl)methyl]amine](/img/structure/B13523971.png)

![Tert-butyl 4-[3-(chlorosulfonyl)propyl]piperazine-1-carboxylate](/img/structure/B13524004.png)
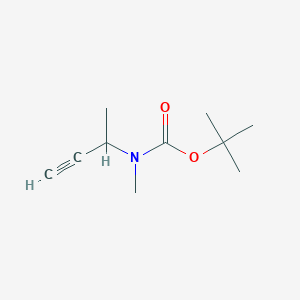
![3-[4-(Bromomethyl)phenoxy]benzonitrile](/img/structure/B13524015.png)
